molecular formula C17H14N4O2S B11668746 (4-{(E)-[2-(1,3-benzothiazol-2-yl)hydrazinylidene]methyl}-2-methoxyphenoxy)acetonitrile

(4-{(E)-[2-(1,3-benzothiazol-2-yl)hydrazinylidene]methyl}-2-methoxyphenoxy)acetonitrile

Cat. No.: B11668746
M. Wt: 338.4 g/mol
InChI Key: MRKQBLMHPUMZCC-YBFXNURJSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{4-[(E)-[2-(1,3-BENZOTHIAZOL-2-YL)HYDRAZIN-1-YLIDENE]METHYL]-2-METHOXYPHENOXY}ACETONITRILE is a complex organic compound that features a benzothiazole moiety Benzothiazoles are known for their diverse biological activities and are commonly used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{4-[(E)-[2-(1,3-BENZOTHIAZOL-2-YL)HYDRAZIN-1-YLIDENE]METHYL]-2-METHOXYPHENOXY}ACETONITRILE typically involves multiple steps, including the formation of the benzothiazole ring and subsequent functionalization. One common method involves the condensation of 2-aminobenzenethiol with aldehydes or ketones, followed by cyclization to form the benzothiazole core . The final product is obtained through further reactions, such as Knoevenagel condensation, involving appropriate reagents and catalysts .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

2-{4-[(E)-[2-(1,3-BENZOTHIAZOL-2-YL)HYDRAZIN-1-YLIDENE]METHYL]-2-METHOXYPHENOXY}ACETONITRILE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

2-{4-[(E)-[2-(1,3-BENZOTHIAZOL-2-YL)HYDRAZIN-1-YLIDENE]METHYL]-2-METHOXYPHENOXY}ACETONITRILE has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-{4-[(E)-[2-(1,3-BENZOTHIAZOL-2-YL)HYDRAZIN-1-YLIDENE]METHYL]-2-METHOXYPHENOXY}ACETONITRILE involves its interaction with specific molecular targets. The benzothiazole moiety is known to interact with enzymes and receptors, modulating their activity . This compound may inhibit or activate certain pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{4-[(E)-[2-(1,3-BENZOTHIAZOL-2-YL)HYDRAZIN-1-YLIDENE]METHYL]-2-METHOXYPHENOXY}ACETONITRILE is unique due to its specific functional groups and the resulting biological activities. Its structure allows for diverse chemical modifications, making it a versatile compound in research and industrial applications .

Properties

Molecular Formula

C17H14N4O2S

Molecular Weight

338.4 g/mol

IUPAC Name

2-[4-[(E)-(1,3-benzothiazol-2-ylhydrazinylidene)methyl]-2-methoxyphenoxy]acetonitrile

InChI

InChI=1S/C17H14N4O2S/c1-22-15-10-12(6-7-14(15)23-9-8-18)11-19-21-17-20-13-4-2-3-5-16(13)24-17/h2-7,10-11H,9H2,1H3,(H,20,21)/b19-11+

InChI Key

MRKQBLMHPUMZCC-YBFXNURJSA-N

Isomeric SMILES

COC1=C(C=CC(=C1)/C=N/NC2=NC3=CC=CC=C3S2)OCC#N

Canonical SMILES

COC1=C(C=CC(=C1)C=NNC2=NC3=CC=CC=C3S2)OCC#N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.